molecular formula SbTe B075057 Tellure d'antimoine(III) CAS No. 1327-50-0

Tellure d'antimoine(III)

Numéro de catalogue: B075057
Numéro CAS: 1327-50-0
Poids moléculaire: 249.4 g/mol
Clé InChI: DDJAGKOCVFYQOV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Analyse Biochimique

Biochemical Properties

Antimony(III) telluride has been investigated for its semiconductor properties . It can be transformed into both n-type and p-type semiconductors by doping with an appropriate dopant . There is currently limited information available on the specific enzymes, proteins, and other biomolecules that Antimony(III) telluride interacts with in biochemical reactions.

Molecular Mechanism

It is known that doping Antimony(III) telluride with iron introduces multiple Fermi pockets, in contrast to the single frequency detected for pure Antimony(III) telluride, and results in reduced carrier density and mobility . The specifics of how Antimony(III) telluride exerts its effects at the molecular level,

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Antimony(III) telluride can be synthesized by reacting antimony with tellurium at high temperatures ranging from 500°C to 900°C . The reaction is as follows: [ 2 \text{Sb} (l) + 3 \text{Te} (l) \rightarrow \text{Sb}_2\text{Te}_3 (l) ]

Industrial Production Methods: In industrial settings, antimony(III) telluride is often produced through high-pressure synthesis, ball milling, and spark plasma sintering. These methods help in achieving high purity and desired microstructures .

Analyse Des Réactions Chimiques

Types of Reactions:

    Oxidation: Antimony(III) telluride can undergo oxidation to form antimony(V) telluride.

    Reduction: It can be reduced back to its elemental forms under certain conditions.

    Substitution: It can participate in substitution reactions where tellurium atoms are replaced by other chalcogens like sulfur or selenium.

Common Reagents and Conditions:

Major Products:

    Oxidation: Antimony(V) telluride.

    Reduction: Elemental antimony and tellurium.

    Substitution: Antimony(III) sulfide or antimony(III) selenide.

Comparaison Avec Des Composés Similaires

Uniqueness: Antimony(III) telluride is unique due to its topological insulator properties, which are not commonly found in other similar compounds. This property allows it to exhibit thickness-dependent physical properties, making it highly versatile for various applications .

Propriétés

Numéro CAS

1327-50-0

Formule moléculaire

SbTe

Poids moléculaire

249.4 g/mol

Nom IUPAC

antimony;tellurium

InChI

InChI=1S/Sb.Te

Clé InChI

DDJAGKOCVFYQOV-UHFFFAOYSA-N

SMILES

[Sb]=[Te].[Sb]=[Te].[Te]

SMILES canonique

[Sb].[Te]

Origine du produit

United States
Customer
Q & A

Q1: What are the promising applications of Antimony (III) telluride in laser technology?

A1: Antimony (III) telluride exhibits nonlinear optical properties, making it suitable as a saturable absorber in Q-switched Erbium-doped fiber lasers (EDFLs). Research has shown that incorporating Sb2Te3-PVA thin films into EDFL cavities enables the generation of stable and self-starting Q-switched pulses at a center wavelength of 1560 nm. [, ] These lasers demonstrate desirable characteristics such as short pulse widths, high repetition rates, and high signal-to-noise ratios, making them suitable for applications in optical communication, sensing, and material processing. [, ]

Q2: How does the incorporation of Antimony (III) telluride affect the thermoelectric properties of materials?

A2: Antimony (III) telluride is a known thermoelectric material. Studies have explored the incorporation of Platinum (Pt) nanocrystals into Sb2Te3 thin films to form nanocomposites with enhanced thermoelectric properties. [] The introduction of Pt nanocrystals facilitates carrier energy filtering by scattering low-energy holes, leading to an increase in thermopower. [] Although the presence of Pt nanocrystals increases carrier concentration, it partially offsets the reduction in electrical conductivity caused by decreased mobility. [] This approach demonstrates a promising strategy for improving the thermoelectric performance of Sb2Te3-based materials for applications in waste heat recovery and solid-state cooling.

Q3: How is Antimony (III) telluride utilized in thin-film cooling devices?

A3: Antimony (III) telluride plays a crucial role in multilayer thin-film cooling devices. Research has demonstrated the fabrication of in-plane solid-state thermoelectric cooling devices using multilayered Bi2Te3/Sb2Te3 thin films. [] These devices leverage the Peltier effect, where electricity is used to pump heat from the cold end to the hot end. [] The fabrication process involves depositing alternating layers of Bi2Te3 and Sb2Te3 using e-beam evaporation, creating a periodic structure that enhances thermoelectric properties. [] These devices hold promise for applications requiring highly efficient micro-cooling, such as thermal management in electronic devices and integrated circuits.

Q4: What is the structural characterization of Antimony (III) telluride?

A4: Antimony (III) telluride is a chemical compound with the formula Sb2Te3. It possesses a rhombohedral crystal structure and belongs to the space group R3̅m. Its molecular weight is 626.32 g/mol. While specific spectroscopic data wasn't provided in the research excerpts, common characterization techniques for Sb2Te3 include X-ray diffraction (XRD) for crystal structure analysis, scanning electron microscopy (SEM) for surface morphology, and energy-dispersive X-ray spectroscopy (EDX) for elemental composition analysis.

Q5: How does Antimony (III) telluride compare to other chalcogenides in Atomic Layer Deposition (ALD) processes?

A5: Antimony (III) telluride, similar to other layered chalcogenides, presents challenges in ALD due to the van der Waals bonding between layers. [] Research indicates that achieving a continuous Sb2Te3 layer via ALD is highly dependent on the starting surface and requires a significant number of deposition cycles. [] For instance, deposition on the van der Waals surface of materials like MoS2 proves difficult. [] This highlights the need for further research to optimize ALD processes for Sb2Te3 and similar materials to achieve controlled and uniform thin film growth.

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